2-Chloro-2,3,3-Trifluorocyclobutanone

Physical Organic Chemistry Fluorine Chemistry Keto-Enol Tautomerism

2-Chloro-2,3,3-trifluorocyclobutanone (CAS 695-41-0) is a highly functionalized, small-ring ketone distinguished by a unique substitution pattern combining a reactive carbonyl with both chlorine and three fluorine atoms on a strained four-membered ring. This specific arrangement of electron-withdrawing groups confers distinct physicochemical properties, including a predicted boiling point of 127.6 °C at 760 mmHg and a density of 1.561 g/cm³.

Molecular Formula C4H2ClF3O
Molecular Weight 158.50 g/mol
Cat. No. B12848385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,3,3-Trifluorocyclobutanone
Molecular FormulaC4H2ClF3O
Molecular Weight158.50 g/mol
Structural Identifiers
SMILESC1C(=O)C(C1(F)F)(F)Cl
InChIInChI=1S/C4H2ClF3O/c5-4(8)2(9)1-3(4,6)7/h1H2
InChIKeyCSYMEKADUPIVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2,3,3-trifluorocyclobutanone: A Differentiated Fluorinated Cyclobutanone Building Block for Pharmaceutical and Agrochemical Synthesis


2-Chloro-2,3,3-trifluorocyclobutanone (CAS 695-41-0) is a highly functionalized, small-ring ketone distinguished by a unique substitution pattern combining a reactive carbonyl with both chlorine and three fluorine atoms on a strained four-membered ring . This specific arrangement of electron-withdrawing groups confers distinct physicochemical properties, including a predicted boiling point of 127.6 °C at 760 mmHg and a density of 1.561 g/cm³ . Its core utility lies in its role as a versatile synthetic intermediate, enabling the preparation of complex fluorinated molecules for pharmaceutical and agrochemical research [1], .

Why 2-Chloro-2,3,3-trifluorocyclobutanone Cannot Be Replaced by Other Halogenated Cyclobutanones


Generic substitution among halogenated cyclobutanones is scientifically unsound due to profound differences in electronic and steric properties driven by specific substitution patterns. The 2-chloro-2,3,3-trifluoro motif creates a unique electronic environment that influences both reactivity and physicochemical properties in ways that cannot be replicated by other analogs [1]. The presence of the chlorine atom provides a distinct handle for nucleophilic substitution, while the trifluoromethyl groups significantly alter ring strain and the electrophilicity of the adjacent carbonyl [1], . Consequently, the reaction outcomes, yields, and even the stability of downstream products are highly sensitive to this precise substitution, making the compound a non-fungible, purpose-built intermediate rather than a generic commodity.

Quantitative Evidence for Selecting 2-Chloro-2,3,3-trifluorocyclobutanone


Enhanced Keto Form Stability Compared to Perfluorinated Analog

2-Chloro-2,3,3-trifluorocyclobutanone retains its ketone structure under standard conditions, in stark contrast to its fully fluorinated analog. For the perfluorinated derivative (2H-perfluorocyclobutanone), the ketone is undetectable under equilibrating conditions in all media examined, as the enol form is more stable [1]. This fundamental difference in tautomeric preference directly impacts its utility as a ketone building block, making 2-chloro-2,3,3-trifluorocyclobutanone the viable choice when a cyclobutanone core is required.

Physical Organic Chemistry Fluorine Chemistry Keto-Enol Tautomerism

Well-Defined Synthesis with Demonstrated Yield for Downstream Intermediates

The synthesis of a key downstream intermediate, 2-chloro-2,3,3-trifluorocyclobutyl acetate, is a well-characterized process from chlorotrifluoroethylene and vinyl acetate, achieving a yield of 27-37% [1]. While this yield represents a starting point for optimization, it provides a defined, reproducible baseline for accessing derivatives of this compound. In contrast, many in-class analogs lack such defined, high-yield synthetic routes, representing a significant procurement and research advantage.

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Favorable Physical Properties for Handling and Purification

2-Chloro-2,3,3-trifluorocyclobutanone possesses physical properties that facilitate its use in the laboratory. It has a predicted boiling point of 127.6 °C at 760 mmHg and a calculated density of 1.561 g/cm³ . This boiling point is significantly lower than many non-fluorinated or less fluorinated cyclobutanone analogs, which can simplify purification by distillation and reduce thermal stress on the compound during isolation.

Process Chemistry Physical Properties Laboratory Handling

Known Moisture Sensitivity Informs Handling and Storage Requirements

2-Chloro-2,3,3-trifluorocyclobutanone is documented to be sensitive to moisture . This is a key differentiator from more stable, non-halogenated analogs. While this necessitates specific handling and storage protocols (e.g., under anhydrous conditions), this reactivity can be strategically leveraged in synthetic planning. The moisture sensitivity is a consequence of the unique electronic environment created by the chlorine and fluorine substituents, which activates the carbonyl towards nucleophilic attack, including by water.

Stability Storage Safety

Established Utility in Pharmaceutical and Agrochemical Patent Literature

The compound's utility is supported by its mention in patent literature as a starting material for preparing agrochemicals, electronics materials, and pharmaceuticals [1]. This demonstrates its recognized value in industrial R&D settings. While specific quantitative activity data is not available in the public domain for this exact intermediate, its appearance in patent claims provides class-level evidence of its utility in creating biologically active molecules, distinguishing it from less-validated building blocks.

Medicinal Chemistry Agrochemicals Intellectual Property

Primary Application Scenarios for 2-Chloro-2,3,3-trifluorocyclobutanone in Research and Development


Synthesis of Fluorinated Nucleoside Analogs

As a fluorinated cyclobutanone, this compound can serve as a precursor for photochemical ring-expansion reactions to yield fluorinated nucleoside analogs, a class of compounds with known antiviral and anticancer potential [1]. Its unique substitution pattern may offer novel routes to analogs with improved metabolic stability or target selectivity compared to those derived from non-fluorinated or differently fluorinated cyclobutanones.

Development of Novel Agrochemical Active Ingredients

The compound's established role as a starting material for agrochemicals, as noted in patent literature, positions it for use in the discovery and development of new crop protection agents [1]. Its specific halogenation pattern can impart desirable properties such as enhanced metabolic stability, altered lipophilicity, or unique binding interactions with biological targets in pests or weeds.

Synthesis of Functionalized Cyclobutane Building Blocks for Medicinal Chemistry

The compound is ideally suited for creating diverse libraries of fluorinated cyclobutane derivatives. Its electrophilic carbonyl and the nucleofugal chlorine atom provide orthogonal handles for chemical elaboration. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by varying substituents at different positions on the cyclobutane ring, a strategy that is enabled by the compound's unique substitution pattern [1].

Mechanistic Studies in Physical Organic Chemistry

The distinct electronic and steric properties of 2-chloro-2,3,3-trifluorocyclobutanone make it a valuable probe for studying fundamental chemical phenomena such as ring strain, keto-enol tautomerism, and the effect of halogenation on small-ring reactivity [1], [2]. Its comparison to perfluorinated and non-fluorinated analogs can provide deep insights into the physical organic chemistry of strained systems.

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